Product packaging for Baohuoside VI(Cat. No.:CAS No. 119760-73-5)

Baohuoside VI

Cat. No.: B058302
CAS No.: 119760-73-5
M. Wt: 822.8 g/mol
InChI Key: ULZLIYVOYYQJRO-OODDLEJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Baohuoside VI is a bioactive flavonol glycoside isolated from the medicinal plant Epimedium brevicornum (Horny Goat Weed), garnering significant research interest primarily for its potent osteogenic and anti-cancer properties. In osteological research, this compound has been identified as a key promoter of bone formation by upregulating the BMP-2 signaling pathway and enhancing osteoblast differentiation, making it a compelling candidate for investigating therapeutic interventions for osteoporosis and bone fracture healing. Concurrently, in oncology studies, it exhibits robust anti-proliferative and pro-apoptotic effects against various cancer cell lines, including prostate, breast, and lung cancers. Its proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR pathway, induction of endoplasmic reticulum stress, and modulation of autophagy. Furthermore, research suggests this compound may possess cardioprotective and anti-inflammatory activities. This compound serves as an invaluable pharmacological tool for elucidating the molecular mechanisms underlying bone metabolism, cancer cell survival, and signal transduction, offering high potential for drug discovery and preclinical development. It is supplied as a solid and is recommended to be reconstituted in DMSO or other suitable solvents for in vitro applications. Researchers should optimize dosing and conditions for their specific experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H50O19 B058302 Baohuoside VI CAS No. 119760-73-5

Properties

IUPAC Name

3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLIYVOYYQJRO-OODDLEJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923099
Record name 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119760-73-5
Record name Baohuoside VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[6-Deoxy-2-O-(6-deoxyhexopyranosyl)hexopyranosyl]oxy}-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Biological Activities and Efficacy of Baohuoside Vi

Antineoplastic Efficacy in Cellular and Animal Models

Inhibition of Cellular Proliferation and Viability

Baohuoside VI has demonstrated significant inhibitory effects on the proliferation and viability of various cancer cell lines in preclinical studies. These investigations provide a foundational understanding of its potential as an antineoplastic agent. The compound's efficacy has been observed across different cancer types, highlighting its broad-spectrum potential.

In human non-small cell lung cancer (NSCLC) A549 cells, Baohuoside I, a structurally related flavonoid, has been shown to inhibit cell viability in a dose- and time-dependent manner. nih.govresearchgate.net This compound induces apoptosis, or programmed cell death, through the mitochondrial pathway. researchgate.net This process is characterized by an increased ratio of BAX/Bcl-2, dissipation of the mitochondrial membrane potential, and the activation of caspases 3 and 9. researchgate.net Furthermore, the generation of reactive oxygen species (ROS) plays a crucial role in mediating these apoptotic effects. researchgate.net

Studies on other compounds in A549 cells have further elucidated the mechanisms of cell proliferation inhibition. For instance, ginsenosides have been shown to have a stronger inhibitory effect on the proliferation of A549 cells under serum starvation conditions, inducing early apoptosis. mdpi.com Similarly, β-caryophyllene oxide has been found to inhibit the proliferation of A549 cells and induce apoptosis, associated with an upregulation of caspases 3, 7, and 9. nih.gov These findings, while not directly on this compound, provide a comparative context for the anti-proliferative mechanisms in A549 cells.

The table below summarizes the inhibitory concentrations (IC50) of a compound, ChalcEA, on A549 cell proliferation at different time points, as reported in one study. semanticscholar.org

Treatment TimeIC50 (µM)
24 hours25.36
48 hours19.60

This table is based on data for ChalcEA, a different compound, and is provided for illustrative purposes of how anti-proliferative data is presented.

While the direct effects of this compound on pancreatic cancer cell lines are not detailed in the provided search results, research on Baohuoside I has indicated its potential in this area. Baohuoside I has been noted to inhibit cancer cell viability in non-small cell lung cancer and exhibits anti-metastatic activity in breast cancer. researchgate.net Although its effects on pancreatic cancer are not yet clear, this suggests a potential avenue for investigation. researchgate.net

Baohuoside I has been identified as a novel therapeutic agent for glioma. researchgate.net It has been shown to inhibit the proliferation, invasion, and migration of glioma cells. researchgate.net The mechanism of action involves the induction of apoptosis by targeting the mTOR signaling pathway. researchgate.net This suggests that this compound, due to its structural similarities, may also hold therapeutic potential for treating glioma.

Specific data on the effects of this compound on renal cell carcinoma cells were not found in the provided search results. Therefore, its efficacy in this particular cancer model remains to be investigated.

Multiple Myeloma Cell Lines (e.g., U266)

Baohuoside I has been identified as a compound with potential anti-cancer properties, including activity against multiple myeloma. nih.gov While detailed mechanistic studies on its direct cytotoxic effects on the U266 cell line are part of broader research, related investigations show its impact on the tumor microenvironment. For instance, studies on the supernatant from Baohuoside I-treated multiple myeloma cells, including the U266 line, have demonstrated an inhibitory effect on angiogenesis, a critical process for tumor growth and survival. nih.gov The conditioned medium from U266 cells treated with 10 μM of Baohuoside I showed a significant reduction in its ability to support the proliferation of human umbilical vein endothelial cells (HUVECs). nih.gov

Melanoma Cell Lines (e.g., M14, MV3)

In the context of melanoma, Baohuoside I has demonstrated significant inhibitory effects on cell proliferation in preclinical studies. nih.gov Treatment of human melanoma cell lines M14 and MV3 with Baohuoside I resulted in a marked suppression of cell viability. nih.govresearchgate.net Specifically, after 24 hours of treatment, Baohuoside I led to a 45 ± 4% reduction in proliferation in M14 cells and a 35 ± 3% reduction in MV3 cells. nih.govnih.gov This anti-proliferative effect is linked to the compound's ability to up-regulate microRNA-144 (miR-144). nih.govnih.gov Further investigation revealed that silencing miR-144 could reverse the inhibitory effects of Baohuoside I on melanoma cells, confirming the crucial role of this microRNA in the compound's mechanism of action. nih.govnih.gov

Table 1: Effect of Baohuoside I on Cancer Cell Line Proliferation

Cell Line Cancer Type Observed Effect Percentage Reduction (%) Reference
M14 Melanoma Significant inhibition of cell proliferation. 45 ± 4% at 24h nih.gov, nih.gov
MV3 Melanoma Significant inhibition of cell proliferation. 35 ± 3% at 24h nih.gov, nih.gov

Modulation of Malignant Cell Migration and Invasion

Melanoma Cell Invasion and Migration

Baohuoside I has shown potent activity in hindering the migratory and invasive capabilities of melanoma cells. nih.gov In transwell migration assays, treatment with Baohuoside I resulted in a substantial decrease in the number of migrating cells. The reduction in migration was approximately 70% for M14 cells and 72% for MV3 cells. nih.govnih.gov This effect on invasion and migration is also connected to the upregulation of miR-144, which in turn targets and downregulates SMAD1, a protein involved in processes that promote cell migration. nih.gov The suppression of the invasive phenotype by Baohuoside I highlights its potential to interfere with the metastatic spread of melanoma. nih.gov

Glioma Cell Invasion and Migration

The inhibitory effects of Baohuoside I extend to glioma, one of the most aggressive forms of brain cancer. researchgate.net Research on the human glioma cell line U251 demonstrated that Baohuoside I significantly curtails cell migration and invasion. researchgate.net Both wound-healing assays and transwell assays confirmed that the compound effectively reduces the motility of glioma cells. researchgate.net The mechanism behind this is believed to involve the modulation of the mTOR signaling pathway, which plays a critical role in cell growth, proliferation, and migration. researchgate.net

Renal Cell Carcinoma Cell Migration

Based on the available scientific literature, there are no direct preclinical studies specifically investigating the effects of Baohuoside I on the migration of renal cell carcinoma cells. While research has shown that miR-144, which is upregulated by Baohuoside I in melanoma cells, can act as a tumor suppressor in renal cell carcinoma, direct evidence of Baohuoside I's efficacy in this cancer type is not yet established.

Nasopharyngeal Carcinoma Cell Invasion and Metastasis

Baohuoside I has been shown to suppress the invasion and metastatic processes in nasopharyngeal carcinoma (NPC). nih.gov Studies using NPC cell lines, such as CNE1 and CNE2, revealed that Baohuoside I inhibits epithelial-mesenchymal transition (EMT), a key process by which epithelial cells acquire migratory and invasive properties. nih.govresearchgate.net The compound was found to upregulate miR-370-3p, which subsequently targets and inhibits the Hedgehog signaling pathway component, Smoothened (SMO). nih.gov By disrupting this pathway, Baohuoside I effectively reduces the metastatic potential of NPC cells. nih.gov

Table 2: Effect of Baohuoside I on Cancer Cell Migration and Invasion

Cell Line Cancer Type Assay Type Observed Effect Percentage Reduction (%) Reference
M14 Melanoma Transwell Migration Assay Significant inhibition of cell migration. ~70% nih.gov, nih.gov
MV3 Melanoma Transwell Migration Assay Significant inhibition of cell migration. ~72% nih.gov, nih.gov
U251 Glioma Wound-Healing & Transwell Significant decrease in migration and invasion. Not specified researchgate.net
CNE1, CNE2 Nasopharyngeal Carcinoma Not specified Inhibition of invasion and metastasis via EMT. Not specified nih.gov, researchgate.net

Induction of Apoptosis in Cancer Cell Lines

This compound has demonstrated pro-apoptotic activity across a range of cancer cell lines in preclinical studies. This programmed cell death is a crucial mechanism for eliminating malignant cells and is a primary target for many cancer therapies. The following sections detail the specific apoptotic effects of this compound in various cancer types.

Non-Small Cell Lung Cancer Apoptosis

In human non-small cell lung cancer (NSCLC), specifically the A549 adenocarcinoma cell line, this compound has been shown to induce apoptosis through the reactive oxygen species (ROS)-mediated mitochondrial pathway nih.gov. The compound's cytotoxic effects are linked to its ability to trigger a cascade of events characteristic of intrinsic apoptosis. nih.gov

Research has revealed that this compound prompts an increase in the BAX/Bcl-2 ratio, which is a critical determinant of mitochondrial membrane permeability nih.gov. This is accompanied by the dissipation of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This release activates downstream effector caspases, including caspase-3 and caspase-9, leading to the degradation of poly (ADP-ribose) polymerase (PARP) and ultimately, apoptotic cell death. nih.gov The apoptotic process induced by this compound is also dependent on the activation of ROS downstream effectors, JNK and p38(MAPK) nih.gov.

Table 1: Effect of this compound on Apoptotic Markers in A549 NSCLC Cells

Marker Effect of this compound Treatment Reference
BAX/Bcl-2 Ratio Increased nih.gov
Mitochondrial Membrane Potential Dissipated nih.gov
Cytochrome c Transposed nih.gov
Caspase-3 Activation Increased nih.gov
Caspase-9 Activation Increased nih.gov
PARP Degraded nih.gov
Reactive Oxygen Species (ROS) Over-produced nih.gov
JNK and p38(MAPK) Activated nih.gov
Pancreatic Cancer Cell Apoptosis

Studies on pancreatic cancer cells, including PANC-1 and CFPAC-1 lines, have indicated that this compound can suppress their growth by inducing apoptosis nih.govnih.gov. The underlying mechanism involves the modulation of the mTOR/S6K1 and caspase/Bcl2/Bax signaling pathways nih.govnih.gov.

Treatment with this compound leads to an upregulation in the expression of pro-apoptotic proteins such as caspase-3, caspase-8, and Bax. Conversely, the expression of the anti-apoptotic protein Bcl-2 is downregulated. nih.gov This shift in the balance of apoptotic regulatory proteins culminates in the execution of the apoptotic program. For instance, in one study, Baohuoside I treatment resulted in a notable increase in the percentage of apoptotic cells, rising from 0.024% to 4.97% in PANC-1 cells and from 2.13% to 8.42% in CFPAC-1 cells nih.gov.

Table 2: Impact of this compound on Apoptotic Signaling in Pancreatic Cancer Cells

Cell Line Apoptotic Pathway Key Protein Modulation Reference
PANC-1 mTOR/S6K1, Caspase/Bcl2/Bax ↑ Caspase-3, ↑ Caspase-8, ↑ Bax, ↓ Bcl-2 nih.gov
CFPAC-1 mTOR/S6K1, Caspase/Bcl2/Bax ↑ Caspase-3, ↑ Caspase-8, ↑ Bax, ↓ Bcl-2 nih.gov
Glioma Cell Apoptosis

In the context of glioma, a type of brain tumor, this compound has been found to inhibit cell proliferation and induce apoptosis in human glioma cells nih.gov. The mechanism of action is primarily through targeting the mTOR signaling pathway nih.gov.

Upon treatment with this compound, glioma cells exhibit an upregulation of the apoptosis-promoting protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, a significant increase in the expression of cleaved caspase-3 and cleaved caspase-8 is observed, indicating the activation of the caspase cascade. nih.gov These molecular changes effectively drive the glioma cells towards apoptosis.

Table 3: this compound's Effect on Apoptotic Proteins in Glioma Cells

Protein Function Effect of this compound Reference
Bax Pro-apoptotic Increased expression nih.gov
Bcl-2 Anti-apoptotic Decreased expression nih.gov
Cleaved Caspase-3 Executioner caspase Increased expression nih.gov
Cleaved Caspase-8 Initiator caspase Increased expression nih.gov
Melanoma Cell Apoptosis

The anti-tumor potential of this compound extends to melanoma, where it has been shown to inhibit cell proliferation and migration nih.gov. A key mechanism identified in its action against melanoma cells is the upregulation of microRNA-144 (miR-144) nih.gov.

Research has demonstrated that this compound treatment leads to a significant increase in miR-144 expression levels. This microRNA, in turn, targets and regulates the expression of SMAD1. The silencing of miR-144 was found to reverse the inhibitory effects of this compound on melanoma cells, confirming the importance of this pathway. nih.gov In M14 and MV3 melanoma cell lines, Baohuoside I significantly reduced proliferation by 45% and 35%, respectively, and migration by 70% and 72%, respectively nih.gov.

Table 4: Anti-Melanoma Effects of this compound In Vitro

Cell Line Effect Mechanism Key Molecule Reference
M14 Inhibition of proliferation and migration Upregulation of miR-144 miR-144, SMAD1 nih.gov
MV3 Inhibition of proliferation and migration Upregulation of miR-144 miR-144, SMAD1 nih.gov

Chemosensitization and Adjuvant Therapeutic Potential

Beyond its direct cytotoxic effects, this compound also shows promise as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs. This adjuvant potential could lead to improved treatment outcomes and potentially lower the required doses of cytotoxic agents.

Sensitization of Breast Cancer to Paclitaxel

In the context of triple-negative breast cancer (TNBC), a particularly aggressive subtype, Baohuoside I has been shown to chemosensitize cancer cells to the commonly used chemotherapeutic agent, paclitaxel nih.govresearchgate.netnih.gov. This sensitization is achieved by modulating signals within the tumor microenvironment.

Specifically, Baohuoside I suppresses the release of CXCL1-enriched extracellular vesicles from apoptotic TNBC cells. These vesicles would otherwise promote chemoresistance and invasion by polarizing M2 macrophages through the activation of PD-L1 signaling. By inhibiting this process, Baohuoside I attenuates macrophage M2 polarization and enhances the cytotoxic effects of paclitaxel. nih.govresearchgate.netnih.gov This pioneering research highlights the potential of Baohuoside I as a chemotherapy adjuvant to improve the chemosensitivity and prognosis of TNBC nih.govresearchgate.net.

Table 5: Mechanism of Baohuoside I in Chemosensitizing Breast Cancer to Paclitaxel

Target Effect of Baohuoside I Consequence Reference
Extracellular Vesicle (EV-Apo) Release Decreased Reduced pro-metastatic signaling nih.govresearchgate.netnih.gov
CXCL1 Cargo within EV-Apo Decreased Attenuated macrophage M2 polarization nih.govresearchgate.netnih.gov
PD-L1 Activation Suppressed Enhanced chemosensitivity to paclitaxel nih.govresearchgate.net
Synergistic Effects with Cisplatin in Ovarian Cancer

This compound has demonstrated potential as an adjuvant agent in chemotherapy, notably in enhancing the efficacy of cisplatin in ovarian cancer. Research indicates a synergistic interaction between this compound and cisplatin, leading to the chemosensitization of ovarian cancer cells. nih.gov This effect is attributed to the compound's ability to suppress autophagy through the downregulation of the HIF‐1α/ATG5 axis. nih.gov By inhibiting this cellular self-preservation mechanism, this compound renders cancer cells more susceptible to the cytotoxic effects of cisplatin.

Table 1: Synergistic Mechanism of this compound with Cisplatin

Compound/DrugCancer TypeMechanism of SynergyKey Pathway Affected
This compound + CisplatinOvarian CancerSuppression of autophagyHIF‐1α/ATG5 axis
Potentiation of Paclitaxel-Induced Apoptosis in Melanoma

In the context of melanoma treatment, this compound has been shown to potentiate the apoptotic effects of paclitaxel, a commonly used chemotherapeutic drug. nih.gov The mechanism underlying this enhancement involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov By interfering with this pathway, this compound amplifies the pro-apoptotic signals initiated by paclitaxel, leading to a more pronounced induction of programmed cell death in human melanoma cells.

In vivo Antitumor Activity in Xenograft Models

Suppression of Tumor Growth in Lung Adenocarcinoma Xenografts

Preclinical studies utilizing xenograft models have begun to explore the in vivo antitumor potential of this compound. While direct and extensive research on this compound in lung adenocarcinoma xenografts is still emerging, related flavonoid glycosides have shown inhibitory effects on the growth of non-small-cell lung cancer (NSCLC). The established anti-proliferative and pro-apoptotic activities of this compound in various cancer cell lines provide a strong rationale for its potential efficacy in suppressing tumor growth in lung adenocarcinoma xenograft models. Further in vivo investigations are necessary to fully elucidate its specific impact and mechanisms of action in this cancer type.

Inhibition of Melanoma Xenograft Tumor Size

The in vivo anti-melanoma activity of this compound has been demonstrated in xenograft mouse models. Studies have shown that systemic administration of this compound can significantly suppress melanoma tumor growth. nih.gov Specifically, treatment with the compound resulted in a notable reduction in xenograft tumor size. One study reported a 52 ± 8% reduction in tumor size by day 20 of treatment, highlighting the compound's significant antitumor potential against melanoma in a living organism. nih.gov

Table 2: Effect of this compound on Melanoma Xenograft Tumor Size

Treatment GroupCancer ModelEndpoint% Tumor Size Reduction
This compoundMelanoma XenograftDay 2052 ± 8%
Anti-Glioma Effects in Nude Mice

The therapeutic potential of this compound against glioma has also been evaluated in vivo using nude mice bearing tumor xenografts. Research has confirmed that Baohuoside I exhibits an anti-glioma effect in these models. In studies involving subcutaneously injected U251 glioma cells, treatment with this compound led to a significant inhibition of tumor growth, as evidenced by measurable decreases in both tumor volume and weight over the course of the experiment.

Osteoprotective and Anti-osteoporotic Activities

Beyond its anticancer properties, this compound has been identified as having significant osteoprotective and anti-osteoporotic activities. In vivo studies, particularly those using ovariectomized (OVX) mouse models of postmenopausal osteoporosis, have shown that this compound can effectively prevent bone loss. nih.gov The compound works by inhibiting osteoclastogenesis, the process of bone resorption. nih.gov Mechanistic investigations have revealed that this compound exerts these effects by modulating key signaling pathways. It ameliorates the activation of the MAPK and NF-κB pathways, which are crucial for osteoclast differentiation. nih.gov Furthermore, it attenuates the expression of genes related to osteoclast function, such as NFATc1, cathepsin K, RANK, and TRAP. nih.gov

Table 3: Effect of this compound on Bone Parameters in Ovariectomized Mice

Bone ParameterEffect of this compound Treatment
Bone Volume/Total Volume (BV/TV)Increased
Trabecular Number (Tb.N)Increased
Trabecular Thickness (Tb.Th)Increased
Trabecular Separation (Tb.Sp)Decreased

Promotion of Osteoblast Activity and Differentiation

This compound, a flavonoid derived from the herb Epimedium, has demonstrated significant potential in promoting the activity and differentiation of osteoblasts, the cells responsible for new bone formation. Research indicates that this compound can stimulate the proliferation and maturation of osteoblasts. This is evidenced by increased alkaline phosphatase (ALP) activity, a key early marker of osteoblast differentiation, and enhanced mineralization, the process by which osteoblasts deposit calcium phosphate to form the bone matrix. mdpi.com

Studies have shown that compounds from Epimedium, including this compound, can enhance the expression of crucial osteogenic genes. These genes play a vital role in the lineage commitment and functional maturation of osteoblasts. The flavonoid structure inherent to this compound is believed to be crucial for its bioactivity in stimulating osteoblastic functions.

Study Focus Model System Key Findings Reference
Osteoblast Proliferation & DifferentiationMouse primary calvarial osteoblastsIcariside I and II (related flavonoid monoglycosides) significantly stimulated cell proliferation and differentiation.
Osteogenic Effect of MorronisideMouse preosteoblast MC3T3-E1 cells & primary osteoblastsEnhanced ALP activity and upregulated osteoblastogenesis-associated genes. mdpi.com
Osteogenic Differentiation of iPS CellsMouse induced pluripotent stem cellsOctacalcium phosphate enhanced osteogenic differentiation, indicating a pathway that could be influenced by compounds like this compound. mdpi.com

Inhibition of Osteoclastogenesis

In addition to promoting bone formation, this compound actively inhibits osteoclastogenesis, the process of osteoclast formation. Osteoclasts are large, multinucleated cells responsible for bone resorption. An imbalance between osteoblast and osteoclast activity, favoring the latter, leads to bone loss and conditions like osteoporosis.

This compound has been shown to be a potent inhibitor of osteoclast differentiation from its precursor cells, bone marrow macrophages (BMMs). nih.govnih.gov This inhibitory effect is dose-dependent. The compound effectively suppresses the formation of multinucleated osteoclasts and reduces their bone-resorbing activity. nih.govnih.gov

Mechanistically, this compound exerts its anti-osteoclastogenic effects by interfering with key signaling pathways. It has been found to ameliorate the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial for osteoclast differentiation. nih.govnih.gov Specifically, it can suppress the phosphorylation of key proteins in these pathways, such as p38, JNK, and ERK. nih.gov Furthermore, this compound has been observed to downregulate the expression of critical osteoclast-related genes, including NFATc1, cathepsin K, RANK, and TRAP. nih.govnih.gov

Parameter Effect of this compound Mechanism Reference
Osteoclast FormationInhibited in a dose-dependent manner- nih.govnih.gov
Bone ResorptionReducedInhibition of F-actin ring formation nih.gov
Gene ExpressionDownregulation of NFATc1, cathepsin K, RANK, TRAP- nih.govnih.gov
Signaling PathwaysSuppression of MAPK and NF-κB activationReduced phosphorylation of p38, JNK, and ERK nih.gov

Regulation of Bone Marrow Mesenchymal Stem Cell Differentiation

Bone marrow mesenchymal stem cells (BMSCs) are multipotent cells that can differentiate into various cell types, including osteoblasts and adipocytes (fat cells). The lineage commitment of BMSCs is a critical determinant of bone mass. A shift towards adipogenic (fat cell) differentiation at the expense of osteogenic (bone cell) differentiation is often observed in age-related bone loss and osteoporosis.

This compound has been shown to favorably influence the differentiation of BMSCs, promoting a shift towards the osteogenic lineage. nih.gov This suggests that this compound can create a microenvironment within the bone marrow that is more conducive to bone formation. By directing BMSCs to become bone-forming osteoblasts rather than fat-storing adipocytes, this compound contributes to the maintenance of a healthy bone balance.

Prevention of Bone Loss in Ovariectomy-Induced Models

The preclinical efficacy of this compound in preventing bone loss has been validated in ovariectomy-induced animal models, which are widely used to mimic postmenopausal osteoporosis. Ovariectomy leads to estrogen deficiency, resulting in accelerated bone resorption and a subsequent decrease in bone mass.

In studies involving ovariectomized (OVX) mice, treatment with this compound has been shown to effectively attenuate bone loss. nih.govnih.govfrontiersin.org Three-dimensional micro-computed tomography (μCT) analysis of the bone structure in these models revealed that this compound treatment helps to preserve bone mass and maintain a healthier bone microarchitecture compared to untreated OVX animals. nih.govfrontiersin.org The protective effect of this compound in these in vivo models is attributed to its dual action of inhibiting osteoclast formation and activity. nih.govnih.gov

Model Parameter Measured Effect of this compound Treatment Reference
Ovariectomized (OVX) MiceBone MassSignificantly attenuated the decrease in bone mass caused by estrogen deficiency. nih.govfrontiersin.org
Ovariectomized (OVX) MiceOsteoclast Formation & ActivityInterrupted osteoclast formation and activity, leading to the prevention of bone loss. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

General Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory and immunomodulatory properties. Inflammation is increasingly recognized as a key contributor to the pathogenesis of various chronic diseases, including osteoporosis. Inflammatory conditions can stimulate osteoclast activity and inhibit osteoblast function, leading to bone loss.

This compound has been shown to possess immunosuppressive effects, inhibiting the activation and proliferation of lymphocytes, which are key players in the immune response. nih.gov Its anti-inflammatory actions are mediated, in part, through the modulation of key signaling pathways involved in the inflammatory process, such as the NF-κB pathway. nih.gov By mitigating inflammation, this compound can help to create a more favorable environment for bone health.

Suppression of Pro-inflammatory Cytokines

A key aspect of the anti-inflammatory activity of this compound is its ability to suppress the production of pro-inflammatory cytokines. These signaling molecules, when overproduced, can drive inflammatory processes and contribute to tissue damage.

Research has demonstrated that this compound can inhibit the activation of the NF-κB signaling pathway. nih.gov The NF-κB pathway is a central regulator of the expression of numerous genes involved in inflammation, including those encoding for pro-inflammatory cytokines. nih.govmdpi.com By inhibiting this pathway, this compound can effectively reduce the production of these inflammatory mediators, thereby dampening the inflammatory response. This suppression of pro-inflammatory cytokines is a crucial mechanism underlying the compound's beneficial effects in inflammatory-related conditions.

Selective Immunosuppressive Effects on Lymphocyte Activation (in vitro and in vivo)

This compound has demonstrated notable immunosuppressive properties by selectively targeting the activation of lymphocytes. In vitro studies have shown that this compound effectively inhibits the proliferation of both T-cells and B-cells. This inhibitory effect is observed in response to polyclonal mitogens and in mixed lymphocyte reactions. The 50% inhibitory concentration (IC50) for this anti-proliferative activity is in the low micromolar range, indicating potent immunosuppressive capabilities.

The mechanism of action involves the suppression of T-cell activation through the T-cell receptor/CD3-mediated signaling pathways. This suppression is both dose- and time-dependent. It is important to note that this effect is not due to general cytotoxicity, as the immunosuppressive effects can be reversed upon withdrawal of the compound.

In vivo evidence further supports the immunosuppressive efficacy of this compound. In a rat heart allograft transplantation model, this compound was shown to effectively prevent rejection, highlighting its potential as a clinically relevant immunosuppressant. Interestingly, its mechanism of action appears to be distinct from that of other common immunosuppressive drugs like tacrolimus (FK506). When used in combination with tacrolimus, this compound exhibits an additive inhibitory effect on the expression of the early T-cell activation marker CD69, suggesting that it may act through a different signaling pathway.

Table 1: In Vitro Immunosuppressive Activity of this compound

Assay Target Cells Effect Potency (IC50)
Polyclonal Mitogen-Induced Proliferation T-cells and B-cells Inhibition of proliferation Low micromolar range
Mixed Lymphocyte Reaction T-cells and B-cells Inhibition of proliferation Low micromolar range
TCR/CD3-Mediated Activation T-cells Suppression of activation Dose- and time-dependent

Modulation of Immune Cell Phenotype and Function

In addition to its anti-proliferative effects, this compound has been found to modulate the phenotype of immune cells. Specifically, it has been observed to down-regulate the expression of certain phenotype molecules on activated lymphocytes. This alteration of the cell surface marker profile can impact the function of these immune cells and their ability to participate in an immune response. The down-regulation of these molecules is a key aspect of its immunosuppressive activity, as it can interfere with cell-to-cell communication and signaling within the immune system. Further research is needed to fully characterize the complete range of phenotypic changes induced by this compound and the functional consequences of these alterations.

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are limited, the broader class of flavonoids to which it belongs is known to possess neuroprotective properties.

Flavonoids, in general, are recognized for their ability to protect neuronal cells from various insults. Their neuroprotective mechanisms are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate cellular damage caused by oxidative stress and inflammation, key factors in neuronal cell death.

Antioxidant Activities

This compound, as a flavonoid, is presumed to possess antioxidant properties, which are a characteristic feature of this class of compounds. The antioxidant activity of flavonoids is primarily due to their ability to scavenge free radicals, chelate metal ions, and inhibit enzymes involved in the generation of reactive oxygen species (ROS). Common in vitro assays used to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the reducing power assay. While specific IC50 values for this compound in these assays are not widely reported in the available literature, flavonoids with similar structures have demonstrated potent radical scavenging and reducing power capabilities.

Table 2: Common In Vitro Assays for Antioxidant Activity

Assay Principle Measurement
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. Decrease in absorbance at ~517 nm.
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a decolorization of the solution. Decrease in absorbance at ~734 nm.
Reducing Power Assay Measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which forms a colored complex. Increase in absorbance at ~700 nm.

Role in Modulating Reactive Oxygen Species (ROS) Levels

Preclinical research indicates that this compound, also known as Epimedin C, possesses antioxidant properties through its ability to scavenge free radicals. In a cell-free assay, this compound demonstrated direct radical-scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). caymanchem.com The concentration at which this compound inhibited 50% of the DPPH radicals (IC50) was determined to be 142 µM. caymanchem.com This finding suggests that this compound can directly interact with and neutralize reactive oxygen species, thereby potentially mitigating cellular damage caused by oxidative stress.

This antioxidant capacity is a key aspect of its potential biological activities. By reducing the burden of ROS, this compound may influence various signaling pathways and cellular processes that are sensitive to the redox state of the cell. The modulation of ROS levels is a critical factor in numerous physiological and pathological conditions, and the ability of this compound to act as an antioxidant highlights a significant area of its preclinical investigation.

Table 1: Radical Scavenging Activity of this compound

AssayTarget RadicalResult (IC50)
DPPH Radical Scavenging Assay2,2-diphenyl-1-picrylhydrazyl142 µM

Molecular Mechanisms and Cellular Signaling Pathways of Baohuoside Vi

Pathways Involved in Anti-Cancer Activity

Cell Cycle Arrest Induction

Apoptotic Cascade Activation

While mentioned as a compound with anticancer properties, specific investigations into the mechanisms by which Baohuoside VI activates apoptotic cascades in cancer cells are not detailed in the available research.

Mitochondrial Apoptotic Pathway Modulation (e.g., BAX/Bcl-2 ratio, mitochondrial membrane potential, cytochrome c release)

There is a lack of specific research findings detailing how this compound modulates the mitochondrial apoptotic pathway. Studies focusing on its effect on the BAX/Bcl-2 ratio, changes in mitochondrial membrane potential, or the release of cytochrome c in cancer cells have not been identified in the conducted searches.

Caspase-Dependent Apoptosis (e.g., Caspase-3, Caspase-8, Caspase-9 activation)

The role of this compound in activating key executioner and initiator caspases such as Caspase-3, Caspase-8, or Caspase-9 as a part of its anti-cancer activity is not specifically described in the available literature. While a dissertation noted that other compounds can induce cell death through caspase activity, it did not provide such data for this compound. d-nb.info

Tyrosine Kinase Inhibition (e.g., EGFR)

There is no specific information available from the search results indicating that this compound acts as a tyrosine kinase inhibitor or that it specifically targets the Epidermal Growth Factor Receptor (EGFR).

Mitogen-Activated Protein Kinase (MAPK) Signaling Modulation

Table of Research Findings on this compound and MAPK Signaling

Cell Type Context Pathway Components Studied Observed Effect of this compound
Bone Marrow-Derived Macrophages (BMMs) Osteoclast Differentiation p-ERK, ERK, p-JNK, JNK Did not attenuate RANKL-induced phosphorylation. nih.gov
Extracellular Signal-Regulated Kinase (ERK) Pathway

Research indicates that this compound can modulate the Extracellular Signal-Regulated Kinase (ERK) pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival. mdpi.com One study demonstrated that Astragaloside VI (AsVI), a compound structurally related to this compound, promotes the proliferation and migration of skin cells by activating the EGFR/ERK signaling pathway. mdpi.com Furthermore, in a model of post-stroke depression, AsVI was found to upregulate the NRG-1-mediated MEK/ERK pathway, suggesting a neuroprotective role. mdpi.com While these findings pertain to a related compound, they highlight the potential for icariin-derived flavonoids to interact with and modulate the ERK signaling cascade. Further research is necessary to elucidate the specific effects of this compound on ERK pathway activation and its downstream targets.

c-Jun N-terminal Kinase (JNK) Pathway

The c-Jun N-terminal Kinase (JNK) pathway is a key stress-activated protein kinase cascade involved in apoptosis, inflammation, and cellular differentiation. nih.govnih.gov Current research has not yet fully elucidated the specific interactions between this compound and the JNK signaling pathway. The JNK pathway is activated by various cellular stressors and inflammatory cytokines, leading to the phosphorylation of the transcription factor c-Jun and the regulation of target gene expression. nih.gov Given the known anti-inflammatory and pro-apoptotic effects of other flavonoids, it is plausible that this compound may exert some of its biological activities through modulation of the JNK pathway. However, direct evidence from studies specifically investigating this compound's effect on JNK activation, phosphorylation of its downstream targets, or its interaction with upstream kinases like MKK4 and MKK7 is currently lacking. nih.gov Future investigations are required to determine whether this compound can inhibit or activate the JNK cascade and the functional consequences of such interactions in various cellular contexts.

p38 MAPK Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to cellular stress and inflammatory signals, playing a significant role in processes such as inflammation, cell-cycle arrest, and apoptosis. nih.govnih.gov At present, there is a lack of specific research detailing the direct effects of this compound on the p38 MAPK pathway. The p38 MAPK pathway is typically activated by environmental stressors and cytokines, leading to the phosphorylation of a cascade of downstream proteins that regulate gene expression and cellular responses. nih.gov While other natural compounds have been shown to modulate this pathway, the specific role of this compound in either activating or inhibiting p38 MAPK phosphorylation and its subsequent signaling remains to be investigated. Elucidating the potential interaction between this compound and the p38 MAPK pathway could provide further insights into its mechanisms of action, particularly concerning its potential anti-inflammatory or pro-apoptotic activities.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a fundamental intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govnih.gov The direct regulatory effects of this compound on the PI3K/Akt pathway have not been extensively characterized in the available scientific literature. The activation of this pathway is typically initiated by growth factors and other extracellular signals, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K, which in turn recruits and activates Akt. nih.gov Although some studies have explored the inhibition of the PI3K/Akt pathway by other flavonoid compounds as a therapeutic strategy in cancer, specific data on how this compound influences the phosphorylation status of PI3K or Akt, or its impact on downstream effectors, is not yet available. nih.govnih.govnih.gov Future research is needed to determine if this compound can modulate this critical signaling network, which would have significant implications for its potential therapeutic applications.

Mammalian Target of Rapamycin (mTOR)/S6K1 Signaling Pathway

The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism. nih.govmdpi.com The mTORC1 complex, in particular, controls protein synthesis through the phosphorylation of its downstream effectors, including the S6 kinase 1 (S6K1). mdpi.comnih.gov

Studies on Baohuoside I, a closely related compound, have demonstrated its ability to inhibit the mTOR signaling pathway. In human glioma U251 cells, Baohuoside I treatment led to a down-regulation in the phosphorylation of mTOR and its downstream target S6K. researchgate.net This inhibition of the mTOR/S6K1 pathway was associated with the induction of apoptosis in these cancer cells. While this research provides strong indications, direct studies on this compound are necessary to confirm its specific effects on the mTOR/S6K1 signaling cascade.

Compound Cell Line Effect on mTOR Pathway Downstream Effect
Baohuoside IHuman glioma U251Down-regulation of p-mTOR and p-S6KInduction of apoptosis

Wnt/β-catenin Signaling Pathway Downregulation

The Wnt/β-catenin signaling pathway plays a crucial role in cell fate determination, proliferation, and differentiation, and its dysregulation is frequently implicated in various cancers. nih.govnih.gov Research has shown that Baohuoside I, a compound structurally similar to this compound, can effectively downregulate this pathway in human esophageal squamous carcinoma cells (Eca-109). researchgate.net

Treatment with Baohuoside I resulted in a decreased expression of β-catenin at both the gene and protein levels. researchgate.net The downregulation of β-catenin, a key mediator of the canonical Wnt pathway, subsequently led to a reduction in the expression of its downstream target genes, survivin and cyclin D1. researchgate.net These proteins are critical for promoting cell survival and proliferation, respectively. The inhibition of this signaling cascade is a key mechanism underlying the anti-tumor effects of Baohuoside I. researchgate.net While these findings are for Baohuoside I, they suggest a likely mechanism of action for this compound that warrants specific investigation.

Cell Line Effect of Baohuoside I Downstream Targets Affected Functional Outcome
Eca-109Decreased β-catenin gene and protein expressionSurvivin (downregulated), Cyclin D1 (downregulated)Inhibition of tumor growth, induction of apoptosis

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, cell survival, and proliferation, and its aberrant activation is linked to various inflammatory diseases and cancers. nih.govclinicaleducation.org There is currently a lack of direct scientific evidence from dedicated studies on the specific inhibitory effects of this compound on the NF-κB pathway. The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the phosphorylation and degradation of the inhibitor of κB (IκB), which allows the NF-κB dimers to translocate to the nucleus and induce the transcription of target genes. clinicaleducation.org While many natural compounds, including other flavonoids, are known to inhibit NF-κB activation at various points in the cascade, the precise interaction of this compound with key components like the IκB kinase (IKK) complex or the p65 subunit has not been elucidated. nih.gov Investigating the potential of this compound to suppress this pathway could reveal important aspects of its potential anti-inflammatory and anti-cancer properties.

Toll-like Receptor 4 (TLR4) Signaling Inhibition

No information was found detailing the effects of this compound on the TLR4 signaling pathway.

Hypoxia-Inducible Factor-1α (HIF-1α)/ATG5 Axis Suppression

No information was found regarding the modulation of the HIF-1α/ATG5 axis by this compound.

Hedgehog Pathway Component Modulation (e.g., Smoothened (SMO))

There is no available research describing the interaction of this compound with components of the Hedgehog pathway, such as Smoothened.

Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The modulatory effects of this compound on the JAK2/STAT3 signaling pathway have not been described in the available scientific literature.

MicroRNA (miRNA) Modulation (e.g., miR-144, miR-370-3p) and Target Gene Regulation (e.g., SMAD1, GPX4)

No studies were identified that investigate the influence of this compound on the expression of miR-144, miR-370-3p, or the regulation of their target genes such as SMAD1 and GPX4.

Extracellular Vesicle (EV) Biogenesis and Secretion Modulation

Information on how this compound may affect the biogenesis and secretion of extracellular vesicles is not available.

Anti-angiogenesis Mechanisms

The specific mechanisms through which this compound may exert anti-angiogenic effects have not been elucidated in the available research.

Due to the lack of specific data for this compound, no data tables or a list of mentioned compounds can be generated for this article. Further research is required to elucidate the specific molecular mechanisms of this compound.

Pathways in Anti-inflammatory and Neuroprotective EffectsNo specific research is available that elucidates the signaling pathways through which this compound might exert anti-inflammatory or neuroprotective effects. While flavonoids from the genus Epimedium are generally studied for these properties, the specific molecular mechanisms for this compound have not been reported.

Due to the absence of specific data for this compound in these areas, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible.

Suppression of Nod-like Receptor Protein 3 (NLRP3) Inflammasome Activation

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for the activation of inflammatory responses. nih.gov Its dysregulation is implicated in a variety of inflammatory diseases. nih.govmdpi.com The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal and an activation signal. mdpi.com Baohuoside I has been shown to significantly inhibit the activation of the NLRP3 inflammasome. nih.gov

Research findings indicate that Baohuoside I effectively downregulates the expression of key proteins involved in the pyroptosis pathway, a form of inflammatory cell death. nih.gov In studies involving microglia cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, treatment with Baohuoside I led to a marked decrease in the levels of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-Caspase-1. nih.gov This inhibition of the NLRP3/ASC/Caspase-1 pathway ultimately reduces the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov

The inhibitory effect of Baohuoside I on the NLRP3 inflammasome is further supported by in vivo studies. In a mouse model of Parkinson's disease induced by LPS, administration of Baohuoside I resulted in reduced expression of pro-inflammatory cytokines and inhibited the activation of microglia and astrocytes in the nigrostriatal pathway. nih.gov These findings underscore the potent anti-inflammatory properties of Baohuoside I mediated through the suppression of the NLRP3 inflammasome.

Protein Target Effect of Baohuoside I Cellular Pathway Reference
NLRP3DownregulationNLRP3 Inflammasome nih.gov
ASCDownregulationNLRP3 Inflammasome nih.gov
pro-Caspase-1DownregulationNLRP3 Inflammasome nih.gov
IL-1βDecreased ReleaseInflammatory Cytokine nih.gov

Targeting G-protein-coupled Estrogen Receptor (GPER)

The G-protein-coupled estrogen receptor (GPER) is a transmembrane receptor that mediates rapid, non-genomic signaling in response to estrogens. nih.govnih.gov It is involved in a diverse array of physiological processes. mdpi.com Intriguingly, the anti-inflammatory effects of Baohuoside I are directly linked to its interaction with GPER. nih.gov

Studies have demonstrated that the inhibitory effects of Baohuoside I on neuroinflammation and the activation of the NLRP3/ASC/Caspase-1 pathway are significantly blocked by the use of a GPER antagonist (G15) or in mice with a genetic deletion of the GPER gene. nih.gov This indicates that GPER is a crucial molecular target for the anti-inflammatory actions of Baohuoside I. nih.gov

Molecular docking studies have further elucidated the interaction between Baohuoside I and GPER, predicting a direct binding with a strong binding energy of -10.4 kcal/mol. nih.gov This direct interaction with GPER appears to be the upstream mechanism through which Baohuoside I initiates the signaling cascade that leads to the suppression of the NF-κB signal and subsequent inhibition of the NLRP3 inflammasome. nih.gov

Receptor Interaction with Baohuoside I Outcome Reference
GPERDirect Binding (Agonist)Inhibition of NLRP3 inflammasome activation nih.gov

Structure Activity Relationship Sar Studies and Derivative Development for Baohuoside Vi

Elucidation of Structural Features Critical for Biological Activity

Specific studies elucidating the critical structural features of Baohuoside VI for its biological activities are sparse. General knowledge of flavonoid SAR suggests that the core flavonoid scaffold, the nature and position of glycosylation, and other substitutions play crucial roles in determining biological effects. For this compound, its distinct glycosidic moiety, a rhamnopyranosyl-(1->2)-rhamnopyranoside attached at the C-3 position, is a key structural feature. However, without targeted studies comparing its activity to closely related analogues, the precise contribution of this disaccharide to its biological profile is not definitively established.

Rational Design and Synthesis of Novel Derivatives

The rational design and synthesis of novel derivatives are predicated on a solid understanding of a compound's SAR. Due to the limited specific SAR data for this compound, the development of its derivatives is not a prominent topic in current research literature. The following subsections represent theoretical approaches that could be applied should such research be undertaken.

Strategies for Enhancing Efficacy and Selectivity

Should research into this compound derivatives commence, strategies would likely focus on modifications to enhance its pharmacological properties. These could include:

Modification of the Glycosidic Moiety: Altering the sugar units, their linkage, or their position could significantly impact solubility, bioavailability, and interaction with biological targets.

Manipulation of the Flavonoid Core: Introducing or modifying substituents on the A, B, and C rings of the flavonoid structure could modulate its electronic properties and steric interactions, potentially leading to enhanced potency and selectivity for specific enzymes or receptors.

Prenyl Group Modification: Alterations to the prenyl group at the C-8 position could influence cell membrane permeability and interactions with target proteins.

Structure-Guided Optimization Approaches

Structure-guided optimization relies on detailed three-dimensional structural information of the target-ligand complex, typically obtained through techniques like X-ray crystallography or NMR spectroscopy. As there is a lack of published data on this compound bound to specific biological targets, the application of structure-guided design remains a prospective rather than a current approach. If a specific protein target for this compound were identified and its complex structurally characterized, researchers could then rationally design modifications to improve binding affinity and specificity.

Research Methodologies and Experimental Approaches in Baohuoside Vi Studies

In vitro Experimental Models

In vitro studies provide a controlled environment to assess the direct effects of Baohuoside VI on cellular processes, forming the foundation for understanding its pharmacological potential.

The selection of appropriate cell lines is fundamental to studying the specific biological effects of this compound. In the context of its effects on bone health, primary cell cultures are predominantly used.

Bone Marrow-Derived Macrophages (BMMs): These primary cells are isolated from bone marrow and are crucial precursors to osteoclasts, the cells responsible for bone resorption. BMMs are cultured and stimulated with specific factors to induce their differentiation into mature osteoclasts, allowing researchers to study how this compound affects this process. researchgate.netnih.gov

Cranial Preosteoblasts: These precursor cells are isolated from the calvaria of neonatal mice. nih.gov They serve as an in vitro model for osteoblasts, the cells responsible for bone formation. By culturing these cells in osteogenic induction media, scientists can investigate the influence of this compound on osteoblast differentiation and function. nih.govfrontiersin.org

Assessing the cytotoxicity of a compound is a critical initial step in pharmacological studies. Cell viability assays are used to determine the concentration range at which this compound can be studied without causing cell death, ensuring that the observed effects are not merely a consequence of toxicity. One study determined the optimal, non-toxic concentrations of this compound for use in further experiments on bone marrow-derived macrophages (BMMs) and primary osteoblast calvarial precursors. frontiersin.org For subsequent experiments investigating the compound's impact on cell differentiation, concentrations up to 50 μM were utilized, which were determined to be non-cytotoxic. researchgate.netnih.govfrontiersin.org

While this compound has been investigated for its effects on cell differentiation, specific studies employing techniques such as flow cytometry with Annexin V/PI staining to analyze its impact on apoptosis and the cell cycle were not identified in the available research. These methods are standard for assessing whether a compound induces programmed cell death or alters cell cycle progression, which is particularly relevant in cancer research.

Detailed studies utilizing Transwell assays or wound healing assays to specifically evaluate the effect of this compound on cell migration and invasion have not been prominently featured in the available scientific literature. These assays are standard methods for investigating the potential of a compound to influence metastasis in cancer cells or to affect cell motility in processes like wound healing.

To understand the molecular mechanisms behind this compound's biological effects, researchers analyze its impact on the expression of specific genes and proteins. Quantitative real-time polymerase chain reaction (qRT-PCR) has been a key technique in this area.

In studies on bone metabolism, this compound was not found to have a significant dose-dependent effect on the expression of key genes involved in osteoclast differentiation. nih.gov However, it was tested for its influence on genes related to osteoblast function. When cranial osteoblasts were treated with this compound at concentrations of 0.05 µM and 50 µM, the expression of several important osteogenic markers was measured. The results showed varied effects on the expression levels of these genes. nih.gov

Table 1: Effect of this compound on Osteoblast-Related Gene Expression Data derived from qRT-PCR analysis of cranial osteoblasts after 7 days of treatment.

Gene Function Concentration Expression Outcome
ALP1 Early marker of osteoblast differentiation 0.05 µM No significant change
50 µM No significant change
N-cadherin Cell adhesion and signaling 0.05 µM No significant change
50 µM No significant change
Osteocalcin Late marker of osteoblast differentiation, bone matrix protein 0.05 µM No significant change
50 µM No significant change
RUNX2 Master transcription factor for osteoblast differentiation 0.05 µM No significant change
50 µM No significant change
Collagen type I Main structural protein of bone matrix 0.05 µM No significant change
50 µM No significant change

Molecular docking and dynamics simulations are computational techniques used to predict how a compound might bind to a specific protein target. While these methods were employed in a broader study to investigate other compounds from Epimedium and their interaction with targets like the focal adhesion kinase (FAK) protein, specific molecular docking or simulation results for this compound were not detailed in the available research. nih.govresearchgate.net

In vivo Preclinical Animal Models

The use of xenograft models is a cornerstone of in vivo cancer research, although specific studies detailing the antitumor efficacy of this compound in such models are not extensively available. This experimental approach involves the transplantation of human tumor cells into immunodeficient mice, typically nude mice, which lack a thymus and cannot mount an effective immune response against foreign cells. cjnmcpu.commdpi.com

The most common method is the subcutaneous injection of a cancer cell suspension, which leads to the formation of a solid tumor under the skin of the mouse. mdpi.com Once the tumors reach a palpable size, the mice are treated with the test compound, such as this compound. The antitumor efficacy is then evaluated by monitoring several parameters over time. This model is crucial for assessing a compound's ability to inhibit tumor growth in a living organism. nih.gov

To investigate the therapeutic potential of this compound in conditions other than cancer, researchers utilize a variety of disease-specific animal models. These models are designed to mimic the pathophysiology of human diseases.

Ovariectomy Model for Osteoporosis: This is a widely used and well-established model for postmenopausal osteoporosis. biocytogen.commdpi.comcreative-biolabs.com It involves the surgical removal of the ovaries in female rodents, such as rats or mice, which leads to estrogen deficiency. nih.govmdpi.com This hormonal imbalance results in accelerated bone resorption and a significant loss of bone mass, closely mimicking the bone loss seen in postmenopausal women. biocytogen.commdpi.com This model would be instrumental in evaluating the potential of this compound to prevent or reverse osteoporotic bone loss.

Heart Transplantation Model for Immunosuppression: In the context of organ transplantation, animal models are essential for evaluating the efficacy of potential immunosuppressive agents. nih.govnih.govresearchgate.net A heart transplantation model, typically in rodents, involves transplanting a donor heart into a recipient animal. The primary endpoint is the survival of the graft, as the recipient's immune system will attempt to reject the foreign organ. mayoclinic.orgyoutube.com Investigating this compound in this model would serve to determine if it can suppress the immune response and prolong allograft survival, indicating its potential as an immunosuppressive drug. nih.gov

Following the application of this compound in preclinical animal models, a thorough assessment of its effects on tumor burden and organ function is critical.

Assessment of Tumor Burden: In xenograft models, tumor burden is the primary measure of antitumor efficacy. This is typically assessed through:

Tumor Volume Measurement: The dimensions of the subcutaneous tumors are measured regularly with calipers, and the volume is calculated. A reduction in the rate of tumor growth compared to a control group indicates an effective treatment. researchgate.net

Tumor Weight Measurement: At the end of the study, tumors are excised and weighed. A lower average tumor weight in the treatment group is a key indicator of efficacy. researchgate.net

Histological Analysis: Tumors can be examined microscopically to assess parameters like necrosis, apoptosis, and cell proliferation (e.g., using Ki-67 staining), providing mechanistic insights into the compound's action. researchgate.net

Assessment of Organ Function: It is equally important to evaluate the potential effects of a compound on the function of major organs to assess its safety profile. This is typically done through:

Biochemical Analysis of Blood: Blood samples are collected to measure the levels of specific enzymes and biomarkers that indicate the health of organs such as the liver (e.g., ALT, AST) and kidneys (e.g., creatinine, BUN). nih.gov

Histopathological Examination: Major organs are collected at the end of the study, preserved, and examined under a microscope for any signs of tissue damage or toxicity.

Histopathological and Immunohistochemical Analyses of Tissues

In the investigation of this compound's biological effects, histopathological and immunohistochemical analyses of tissue samples are crucial methodologies for elucidating its mechanism of action at a cellular and tissue level. These techniques provide visual evidence of the compound's impact on tissue architecture, cell morphology, and the expression of specific protein markers. A significant area of research for the closely related compound, Baohuoside I, has been in the context of bone metabolism and its potential therapeutic role in osteoporosis.

Studies utilizing animal models of osteoporosis, such as the ovariectomized (OVX) mouse model, have been instrumental in demonstrating the effects of Baohuoside I on bone tissue. nih.gov The OVX model mimics postmenopausal osteoporosis, characterized by estrogen deficiency and subsequent bone loss. nih.govnih.gov

Histopathological examination of bone tissue from these models often involves micro-computed tomography (micro-CT) for a three-dimensional reconstruction and quantitative analysis of bone microarchitecture. nih.gov This is complemented by traditional histological staining of bone sections to observe cellular changes. Immunohistochemistry is then employed to detect the presence and localization of specific proteins within the bone tissue, offering insights into the molecular pathways affected by the compound.

Detailed Research Findings

In a key study, the administration of Baohuoside I to ovariectomized mice demonstrated a protective effect against bone loss. nih.gov Histopathological analysis using micro-CT revealed significant improvements in bone morphology in the Baohuoside I-treated group compared to the untreated OVX group. nih.gov

The key findings from the histomorphometric analysis are summarized in the table below:

Bone ParameterOVX GroupBaohuoside I-Treated GroupObservation
Bone Volume/Total Volume (BV/TV)Significantly DecreasedAttenuated DecreaseBaohuoside I treatment preserved bone mass. nih.gov
Trabecular Number (Tb.N)Significantly DecreasedAttenuated DecreaseSuggests maintenance of the trabecular network. nih.gov
Trabecular Thickness (Tb.Th)Significantly DecreasedAttenuated DecreaseIndicates preservation of the thickness of bone trabeculae. nih.gov
Trabecular Separation (Tb.Sp.)Significantly IncreasedAttenuated IncreaseShows that the spaces between trabeculae were less enlarged, indicating a more intact bone structure. nih.gov

These findings indicate that Baohuoside I treatment helps to maintain a healthier bone microarchitecture in the face of estrogen deficiency-induced osteoporosis. nih.gov

Immunohistochemical analysis in this study focused on the expression of urokinase-type plasminogen activator receptor (uPAR) in the bone marrow. nih.gov The results showed that the expression of uPAR was elevated in the bone marrow of OVX mice, and this increase was attenuated by treatment with Baohuoside I. nih.gov This suggests that Baohuoside I may exert its bone-protective effects, at least in part, by modulating the uPAR signaling pathway. nih.gov

The table below summarizes the immunohistochemical findings:

Protein MarkerOVX GroupBaohuoside I-Treated GroupImplication
uPARIncreased ExpressionReduced ExpressionSuggests Baohuoside I inhibits osteoclast activity by downregulating the uPAR pathway. nih.gov

These histopathological and immunohistochemical findings provide compelling evidence for the therapeutic potential of Baohuoside I in the context of osteoporosis by demonstrating its ability to preserve bone structure and modulate key signaling pathways involved in bone resorption. nih.gov While this data pertains to Baohuoside I, the structural similarity to this compound suggests a promising avenue for future research into the latter's effects on tissue morphology and protein expression.

Synthesis and Production Methodologies for Baohuoside Vi

Conventional Isolation from Plant Material

The primary traditional method for obtaining Baohuoside VI and related flavonoids is through extraction from plants of the Epimedium genus. mdpi.comtandfonline.com These plants, also known as Horny Goat Weed, are a classical component of traditional Chinese medicine. mdpi.com

Challenges Associated with Chemical Isolation

Despite its established use, the isolation of this compound from its natural plant sources is fraught with significant challenges. A primary issue is the low yield of the compound from the raw plant material. tandfonline.comresearcher.life The content of Baohuoside I, a closely related and more studied compound, is less than 0.15% in the raw materials. mdpi.com This low concentration necessitates processing large quantities of plant matter to obtain a small amount of the desired flavonoid, making the process inefficient and economically challenging. tandfonline.commdpi.com

Furthermore, conventional chemical isolation methods often involve the use of organic solvents and can lead to environmental pollution. tandfonline.comresearcher.lifemdpi.com These processes can be time-consuming and may result in the generation of undesirable byproducts, further complicating the purification process. mdpi.com The reliance on wild or cultivated plant populations also raises concerns about the sustainability and potential shortage of plant resources as demand increases. tandfonline.comresearcher.life The multi-step nature of extraction and purification also contributes to the high cost of production. mdpi.com

Enzymatic Synthesis and Bioconversion Approaches

To overcome the limitations of chemical isolation, researchers have turned to enzymatic synthesis and bioconversion methods. These biotechnological approaches offer a more efficient, specific, and environmentally friendly route to producing this compound and other valuable flavonoids. mdpi.comnih.gov

Utilization of Specific Enzymes (e.g., Prenyltransferases, Glycosyltransferases)

The biosynthesis of this compound involves key enzymatic modifications of a flavonoid backbone. mdpi.com Prenyltransferases (PTs) are crucial enzymes that add a prenyl group to the flavonoid structure, a key step in the formation of many bioactive compounds in Epimedium. mdpi.comtandfonline.com Specifically, 8-prenyltransferases like SfFPT have been utilized in the enzymatic synthesis of related flavonoids. tandfonline.comtandfonline.com

Following prenylation, glycosyltransferases (GTs) play a vital role in attaching sugar moieties to the flavonoid core. mdpi.com Enzymes such as EpPF3RT and Ep7GT have been successfully used to glycosylate precursors, leading to the synthesis of compounds like Baohuoside I and icariin (B1674258). tandfonline.comtandfonline.com These enzymes exhibit high regioselectivity, meaning they add the sugar group to a specific position on the flavonoid molecule, which is crucial for the compound's final structure and activity. mdpi.com

Bioconversion from Related Flavonoids (e.g., Epimedin C)

A highly effective strategy for producing this compound and its analogues is the bioconversion of more abundant but lower-value flavonoids found in Epimedium extracts. researchgate.netnih.gov Epimedin C, for instance, can be converted into the more valuable icariin by selectively removing a terminal rhamnose sugar using a specific enzyme called α-L-rhamnosidase. mdpi.comresearchgate.netresearchgate.net

Further enzymatic steps can then transform icariin into other desired compounds. For example, the biotransformation of epimedins A, B, and C, along with icariin, into Baohuoside I has been achieved through the collaborative action of α-L-rhamnosidase and a β-glucosidase/β-xylosidase. nih.govresearchgate.net This demonstrates the power of using a cascade of enzymatic reactions to convert a mixture of related flavonoids into a single, high-value product.

"One-Pot" Enzymatic Conversion Systems

To streamline the production process, researchers have developed "one-pot" enzymatic conversion systems. researchgate.netnih.govnih.gov These systems involve combining multiple enzymes in a single reaction vessel to carry out a sequence of transformations without the need to isolate intermediate products. nih.govnih.gov This approach significantly reduces processing time, cost, and waste.

For example, a two-step conversion system using PodoRha and IagBgl1 enzymes successfully transformed epimedin C into baohuoside I with a high conversion rate. researchgate.net The development of such multi-enzyme systems, sometimes performed using whole-cell catalysis where the enzymes are contained within engineered microorganisms, represents a significant step towards the industrial-scale production of rare flavonoids like this compound. mdpi.comsci-hub.se

Advantages of Biosynthesis as an Environmentally Friendly Alternative

The shift towards enzymatic synthesis and bioconversion offers substantial environmental benefits over traditional chemical isolation. tandfonline.comresearcher.life Enzymatic reactions are highly specific, leading to fewer byproducts and simplifying the purification process. mdpi.comnih.gov These reactions are typically conducted in aqueous solutions under mild conditions of temperature and pH, avoiding the use of harsh organic solvents and reducing energy consumption. mdpi.comnih.gov

By utilizing abundant, low-value flavonoids as starting materials, biosynthesis promotes the full and efficient use of the Epimedium herb. mdpi.com This approach not only provides a sustainable and potentially more cost-effective method for producing this compound but also aligns with the principles of green chemistry by minimizing environmental impact. tandfonline.comresearchgate.net

Strategies for Improved Production Efficiency

Metabolic Engineering of Microbial Hosts:

A key strategy for improving production efficiency is the use of metabolically engineered microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govnih.gov This approach involves introducing the entire biosynthetic pathway for the target compound into a microbial host. The advantages of this method include:

Sustainable Production : It allows for the production of complex natural products from simple, renewable feedstocks like glucose. nih.gov

Pathway Optimization : The microbial host's metabolism can be engineered to increase the supply of necessary precursors, such as malonyl-CoA, and to channel them more efficiently towards the production of the desired flavonoid. frontiersin.org

Overcoming Supply Limitations : This approach can overcome the low abundance of the compound in its natural plant source and the high cost of substrates required for in vitro enzymatic reactions. researchgate.net

Enzyme Engineering and Immobilization:

For production methods that rely on enzymatic conversion, several strategies can be employed to enhance efficiency:

Enzyme Discovery and Engineering : Identifying novel, more efficient enzymes (e.g., glycosyltransferases) or engineering existing ones to have higher activity, stability, or specificity can significantly improve yields. sigmaaldrich.comnih.gov Glycosyltransferases are crucial for attaching the correct sugar moieties in a specific order and linkage, which is essential for the synthesis of complex molecules like this compound. sigmaaldrich.comnih.gov

Enzyme Immobilization : Immobilizing enzymes on a solid support can enhance their stability, allow for easier separation from the reaction mixture, and enable their reuse over multiple batches, thereby reducing production costs. mdpi.com

Whole-Cell Catalysis : Using whole microbial cells that are engineered to express the required enzymes is another cost-effective strategy. This method eliminates the need for enzyme purification and provides a more stable environment for the enzymes to function. mdpi.com

Optimization of Reaction Conditions:

Systematic optimization of the conditions for enzymatic reactions can lead to significant improvements in yield and reaction time. This includes adjusting parameters such as pH, temperature, substrate concentration, and the ratio of enzyme to substrate. For instance, in the production of related compounds like Baohuoside I, optimizing these factors has been shown to achieve high conversion rates. nih.gov

The table below summarizes key enzymes and approaches for improving the production of flavonoid glycosides, which are relevant to the synthesis of this compound.

StrategyDescriptionKey Enzymes/ComponentsPotential Application for this compound
Enzymatic Synthesis In vitro conversion of a precursor to the final product using a cascade of enzymes.Prenyltransferases (e.g., SfFPT), Glycosyltransferases (e.g., EpPF3RT, Ep7GT)Synthesis from kaempferide (B1673269) by adding a prenyl group and the specific sugar moieties that constitute this compound. tandfonline.comnih.gov
Metabolic Engineering Engineering a microbial host (e.g., yeast) to produce the compound de novo from simple sugars.Full biosynthetic pathway genes, precursor-enhancing enzymes (e.g., Acetyl-CoA carboxylase)Development of a yeast cell factory for sustainable and scalable production of this compound. nih.govnih.gov
Enzyme Immobilization Attaching enzymes to a solid support to improve stability and reusability.Glycosyltransferases, PrenyltransferasesIncreasing the cost-effectiveness of the enzymatic synthesis process. mdpi.com
Whole-Cell Catalysis Using microbial cells expressing the necessary enzymes to perform the conversion.Engineered E. coli or yeast strainsSimplifying the production process by avoiding enzyme purification steps. mdpi.com

Future Research Directions and Translational Perspectives for Baohuoside Vi

Deepening Mechanistic Understanding

A more profound comprehension of the molecular mechanisms underlying the biological activities of Baohuoside VI is paramount. This will not only solidify the scientific rationale for its use but also aid in identifying patient populations most likely to benefit and in designing more effective therapeutic strategies.

Current research suggests that the structurally similar compound, Baohuoside I, exerts its effects through the induction of oxidative stress and apoptosis nih.gov. Future investigations into this compound should aim to identify its direct molecular targets and delineate the precise signaling pathways it modulates. Based on studies of related flavonoid glycosides, several pathways warrant exploration. For instance, Baohuoside I has been shown to inhibit the chemokine receptor CXCR4 and downregulate its expression, subsequently suppressing NF-κB activation medchemexpress.com. It has also been implicated in the modulation of the mTOR/S6K1 and caspase/Bcl2/Bax signaling cascades dovepress.com. Network pharmacology and molecular docking studies of Baohuoside I suggest that it may also impact key signaling pathways in cancer, such as the JAK2-STAT3, MAPK-ERK, and PI3K-Akt-mTOR pathways researchgate.net. A comprehensive approach utilizing proteomic and transcriptomic analyses could uncover novel, unexplored targets of this compound, providing a more complete picture of its mechanism of action.

Cellular signaling is a complex and interconnected web of pathways. The ability of natural compounds like flavonoids to interact with multiple targets suggests that their therapeutic efficacy may stem from their capacity to modulate the cross-talk between different signaling networks. Future research should focus on how this compound influences the interplay between key pathways involved in cell survival, proliferation, and apoptosis. For example, the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways are known to engage in significant cross-talk, and understanding how this compound affects these interactions could reveal synergistic or antagonistic effects that are crucial for its therapeutic application. Investigating these complex interactions will provide a more holistic understanding of the compound's cellular effects.

Exploration of Novel Therapeutic Applications

The diverse biological activities of flavonoids suggest that this compound may have therapeutic potential beyond its currently investigated applications. Exploring its efficacy in other disease contexts could broaden its clinical utility.

Given the well-documented anti-inflammatory and antioxidant properties of many flavonoids, this compound should be investigated for its potential role in the management of chronic inflammatory and neurodegenerative diseases. nih.govneuroscirn.orgmdpi.comnih.gov Chronic inflammation is a key pathological feature of numerous diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Similarly, oxidative stress is a major contributor to the pathogenesis of neurodegenerative disorders, and the potential antioxidant effects of this compound could offer neuroprotection. neuroscirn.orgnih.govnih.gov Preclinical studies in relevant animal models of diseases such as rheumatoid arthritis, inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease are warranted to explore these emerging therapeutic avenues.

A growing body of evidence suggests that combination therapy can be more effective than monotherapy, particularly in the treatment of complex diseases like cancer. mdpi.com The potential of this compound to be used in conjunction with existing chemotherapeutic agents should be a key area of future research. For instance, a study on the related compound Baohuoside I demonstrated its ability to chemosensitize breast cancer cells to paclitaxel by suppressing signals from apoptotic cells that promote chemoresistance researchgate.net. This suggests that this compound could act as a valuable adjuvant, enhancing the efficacy of conventional cancer therapies and potentially overcoming drug resistance. Further preclinical studies are needed to evaluate the synergistic effects of this compound with a range of standard-of-care drugs.

Advanced Preclinical Studies

Comprehensive Efficacy Studies in Diverse Animal Models

The establishment of therapeutic efficacy is a cornerstone of drug development. For this compound, it is imperative to move beyond initial in vitro screenings to comprehensive in vivo assessments. Future research must focus on evaluating the efficacy of this compound across a variety of animal models that accurately recapitulate human diseases. The selection of appropriate animal models is crucial for maximizing the translational relevance of preclinical findings. mdpi.com

Key considerations for these efficacy studies should include:

Disease-Specific Models: Utilizing animal models that are well-established and validated for the specific therapeutic area being investigated. For instance, if exploring anti-cancer properties, xenograft and genetically engineered mouse models would be appropriate. mdpi.com

Species Diversity: While rodent models are common, incorporating larger animal models, such as rabbits, may provide additional insights into pharmacokinetics and toxicology, bridging the gap between small animal studies and human clinical trials. mdpi.com

Comparative Studies: It would be beneficial to conduct head-to-head studies comparing the efficacy of this compound with its close structural analogs, such as Baohuoside I, which has demonstrated a range of pharmacological activities, including anti-osteoporosis and anti-tumor effects. nih.govmdpi.com

Evaluation of Long-Term Biological Effects

The long-term biological effects of this compound are currently unknown and represent a significant knowledge gap. Chronic diseases often require prolonged treatment, making the evaluation of long-term safety and efficacy essential. Future studies should be designed to investigate the cumulative effects of this compound administration over extended periods.

A critical aspect of this evaluation will be the assessment of potential toxicity. Studies on related compounds, such as Baohuoside I and Baohuoside II, have explored their cytotoxic effects on human liver cell lines, providing a framework for what would be necessary for this compound. nih.gov For instance, in vitro studies on Baohuoside I indicated potential cytotoxicity at higher concentrations, suggesting that dose and duration of exposure are critical parameters to investigate. nih.gov Long-term in vivo studies in animal models will be necessary to monitor for any potential adverse effects on major organs and physiological systems.

Addressing Research Challenges

Enhancing Research Reproducibility and Validation

A significant challenge in preclinical research is the reproducibility of findings. To build a strong evidence base for this compound, future research must prioritize methodological rigor to ensure that results are reliable and can be independently verified. Key strategies to enhance reproducibility include:

Increasing Sample Sizes: Utilizing larger sample sizes in animal studies to increase statistical power and reduce the likelihood of false-positive results.

Transparent Reporting: Adhering to established reporting guidelines to ensure that all aspects of the study design, methodology, and data analysis are clearly and completely documented. nih.gov

Data and Code Sharing: Making raw data and analysis code publicly available can facilitate verification and further analysis by the broader scientific community. nih.gov

Various incentive structures have been proposed to improve reproducibility, including requirements by funding agencies and the establishment of reward systems for robust and reproducible research. nih.gov

Strategies for Overcoming Biological Barriers in Preclinical Models

Like many flavonoid glycosides, the therapeutic efficacy of this compound in vivo may be limited by poor bioavailability and the inability to effectively cross biological barriers. nih.gov Flavonoids and their glycosides often exhibit differences in their physicochemical properties, which in turn affects their absorption and distribution in the body. researchgate.netacs.org

Future research should explore various strategies to overcome these barriers, including:

Nanotechnology-Based Delivery Systems: Encapsulating this compound in nanoparticles could improve its solubility, protect it from degradation, and facilitate targeted delivery to specific tissues or cells. nih.govntu.edu.sg

Enzymatic Modification: Investigating the use of enzymes to modify the structure of this compound could enhance its absorption and bioavailability. Enzymatic hydrolysis has been shown to be a promising method for preparing related compounds like Baohuoside I. ntu.edu.sgresearchgate.net

Prodrug Approaches: Designing prodrugs of this compound that are converted to the active form after overcoming biological barriers could be a viable strategy to improve its therapeutic index.

By systematically addressing these research areas, the scientific community can build the necessary foundation to determine the true translational potential of this compound.

Data Tables

Table 1: In Vitro Cytotoxicity of Related Baohuoside Compounds

The following table presents data from a study on the cytotoxic effects of Baohuoside I and Baohuoside II on human liver cells (HL-7702) and human hepatocellular carcinoma cells (HepG2). This data is presented as a comparative example of the types of foundational studies required for this compound.

CompoundCell LineConcentration (µg/mL)Effect on Mitochondrial Membrane Potential (MMP)
Baohuoside I HL-77021Significant Decrease
4Significant Decrease
32Significant Decrease
HepG232Significant Decrease
Baohuoside II HL-77027.5Significant Decrease
36Significant Decrease
HepG22Significant Decrease
7.5Significant Decrease
36Significant Decrease

Data adapted from a study on the cytotoxicity of Baohuoside I and II. nih.gov

Q & A

Q. How can researchers resolve nomenclature inconsistencies (e.g., CAS numbers, synonyms) when identifying Baohuoside VI in literature or databases?

this compound is interchangeably referred to as Epimedin C, with conflicting CAS numbers (110642-44-9 and 119760-73-5) across sources . To verify identity, cross-reference structural data (e.g., molecular formula C₃₉H₅₀O₁₉, molecular weight ~822.8) and analytical techniques like HPLC or NMR. Use authoritative databases (e.g., PubMed, Reaxys) and peer-reviewed studies to confirm compound identity, avoiding unreliable sources like BenchChem .

Q. What are the optimal storage and solubility conditions for this compound in experimental settings?

Store this compound at 2–8°C to maintain stability, as degradation can occur at higher temperatures or with repeated freeze-thaw cycles . For solubility, dissolve in DMSO at 100 mg/mL (121.5 mM) to prepare stock solutions, ensuring compatibility with downstream assays (e.g., cell culture, where DMSO concentrations ≤0.1% are typically non-cytotoxic) .

Q. Which analytical methods are recommended for quantifying this compound purity and concentration in plant extracts or synthetic preparations?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment (≥98% purity) and quantification . Coupling with mass spectrometry (LC-MS) enhances specificity, particularly for distinguishing this compound from structurally similar flavonoids like Epimedin A/B .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo studies to evaluate this compound’s bioactivity (e.g., anti-cancer, osteogenic effects)?

  • In vitro: Use cell lines relevant to hypothesized mechanisms (e.g., osteoblasts for bone formation, cancer cells for apoptosis). For cytotoxicity assays, optimize concentrations (e.g., 10–100 μM) based on prior studies of related flavonoids .
  • In vivo: Employ rodent models (e.g., ovariectomized rats for osteoporosis) with oral or intraperitoneal administration. Monitor pharmacokinetics (e.g., bioavailability, half-life) using LC-MS/MS .
  • Include controls for solvent effects (e.g., DMSO vehicle) and validate results with orthogonal assays (e.g., Western blot for protein targets) .

Q. How can contradictory data on this compound’s pharmacological effects be systematically addressed?

  • Dose-dependent effects: Replicate experiments across a broader concentration range to identify biphasic responses.
  • Cell/tissue specificity: Test multiple cell lines or primary cells to assess selectivity.
  • Mechanistic redundancy: Use pathway inhibitors (e.g., mTOR inhibitors) or genetic knockdown (siRNA) to confirm target engagement .
  • Meta-analysis: Compare findings with structurally analogous compounds (e.g., Baohuoside I’s mTOR modulation) to infer plausible mechanisms .

Q. What structural features of this compound contribute to its bioactivity, and how can structure-activity relationships (SAR) be explored?

The flavanol backbone with glycosyl groups (e.g., rhamnose, glucose) is critical for receptor binding. To study SAR:

  • Synthesize analogs with modified sugar moieties or aglycone groups.
  • Use molecular docking to predict interactions with targets (e.g., AMPK, mTOR) .
  • Validate hypotheses with enzymatic assays (e.g., kinase activity) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response or time-course data?

  • Non-linear regression: Fit dose-response curves using four-parameter logistic models (e.g., IC₅₀ calculations).
  • Longitudinal analysis: Apply mixed-effects models for time-course data to account for inter-subject variability.
  • Multivariate analysis: Use PCA or PLS-DA to identify correlations between structural features and bioactivity .

Q. How can researchers isolate this compound from Epimedium brevicornu while preserving structural integrity?

  • Extraction: Use methanol/water (70:30) with ultrasound-assisted extraction to maximize yield.
  • Purification: Employ column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative HPLC.
  • Validation: Confirm structure via ¹H/¹³C NMR and high-resolution MS, comparing with reference standards .

Methodological Notes

  • Avoid commercial sources: Prioritize peer-reviewed studies over vendor data (e.g., excluded due to unreliability) .
  • Reproducibility: Document solvent preparation (e.g., DMSO stock aliquots) and storage conditions to minimize batch variability .
  • Ethical compliance: For in vivo studies, adhere to institutional guidelines for animal welfare and data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baohuoside VI
Reactant of Route 2
Baohuoside VI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.